2,4-Difluoro-6-nitrocinnamic acid
Description
2,4-Difluoro-6-nitrocinnamic acid is a fluorinated nitro-substituted cinnamic acid derivative. Its structure features a cinnamic acid backbone (a phenyl group attached to an acrylic acid moiety) with two fluorine atoms at the 2- and 4-positions and a nitro group (-NO₂) at the 6-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine and nitro groups, which modulate electronic properties, solubility, and reactivity .
Properties
CAS No. |
1807415-67-3 |
|---|---|
Molecular Formula |
C9H5F2NO4 |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
3-(2,4-difluoro-6-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-5-3-7(11)6(1-2-9(13)14)8(4-5)12(15)16/h1-4H,(H,13,14) |
InChI Key |
ATVVTPKWMDAGBL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C=CC(=O)O)F)F |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C=CC(=O)O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Differences
| Compound Name | Substituent Positions | Functional Groups | Key Features |
|---|---|---|---|
| 2,4-Difluoro-6-nitrocinnamic acid | 2-F, 4-F, 6-NO₂ | Cinnamic acid (acrylic acid) | High electronegativity, planar structure |
| 4-Nitrocinnamic acid | 4-NO₂ | Cinnamic acid | Simpler structure; lacks fluorine |
| 2,4-Difluoro-5-nitrobenzonitrile | 2-F, 4-F, 5-NO₂ | Benzonitrile (-CN) | Nitrile group enhances polarity |
| 2,5-Difluoro-4-nitrobenzoic acid | 2-F, 5-F, 4-NO₂ | Benzoic acid (-COOH) | Different substituent arrangement |
| 2-Chloro-4-fluoro-6-nitroaniline | 2-Cl, 4-F, 6-NO₂ | Aniline (-NH₂) | Chlorine introduces steric bulk |
Key Observations :
- Substituent Position : The placement of nitro and fluorine groups significantly impacts electronic effects. For example, the 6-nitro group in this compound may enhance conjugation with the acrylic acid moiety compared to 4-nitrocinnamic acid .
- Functional Groups : Benzonitrile and benzoic acid derivatives exhibit higher polarity than cinnamic acid analogues, influencing solubility and intermolecular interactions .
Physicochemical Properties
- Electron-Withdrawing Effects: The 2,4-difluoro-6-nitro substitution pattern creates a strong electron-deficient aromatic ring, enhancing acidity (pKa reduction) and stability against nucleophilic attack compared to non-fluorinated analogues like 4-nitrocinnamic acid .
- Solubility : Fluorine atoms increase hydrophobicity, whereas nitro and carboxylic acid groups improve water solubility. This balance makes this compound suitable for applications requiring moderate polarity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
